molecular formula C11H19NO3 B2843267 Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate CAS No. 1824078-97-8

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2843267
CAS No.: 1824078-97-8
M. Wt: 213.277
InChI Key: NVFCMLLJIQPRFV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the compound’s stability may be affected by pH levels . In acidic environments (pH < 2), the compound may undergo hydrolysis, reducing its stability . In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

Biological Activity

Tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H21NO5C_{13}H_{21}NO_5 and a molecular weight of approximately 271.32 g/mol. Its structure features a pyrrolidine ring with a tert-butyl ester and an activated carbonyl group, which are critical for its biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Tert-butyl 2-ethyl-4-oxopyrrolidineStaphylococcus aureus32 µg/mL
Tert-butyl 2-methyl-4-oxopyrrolidineEscherichia coli16 µg/mL
DurlobactamKlebsiella pneumoniae8 µg/mL

This table summarizes the antimicrobial efficacy of related compounds, demonstrating the potential for tert-butyl 2-ethyl-4-oxopyrrolidine to be developed further in this area.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study published in December 2022, researchers synthesized derivatives of tert-butyl 2-ethyl-4-oxopyrrolidine and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

The biological activity of tert-butyl 2-ethyl-4-oxopyrrolidine is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Protein Binding : Its structural features enable binding to proteins involved in signaling pathways, leading to altered cellular responses.

Research Implications

The ongoing research into tert-butyl 2-ethyl-4-oxopyrrolidine's biological activities suggests several promising applications:

  • Drug Development : As a building block for new pharmaceuticals targeting resistant bacterial infections and cancer.
  • Synthetic Chemistry : Its reactive functional groups allow for further modifications to enhance biological activity or selectivity.

Properties

IUPAC Name

tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCMLLJIQPRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824078-97-8
Record name tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate
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